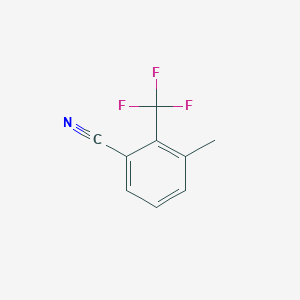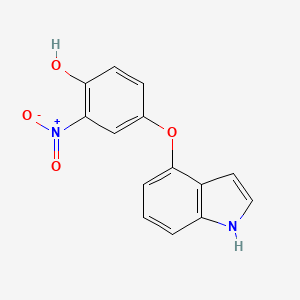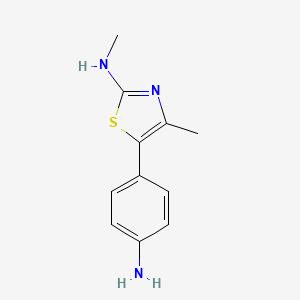![molecular formula C11H13ClO3 B13885649 [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B13885649.png)
[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a chloroethoxy group attached to a phenyl ring, which is further connected to an acetic acid methyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester typically involves the esterification of [4-(2-Chloro-ethoxy)-phenyl]-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and improve the yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and van der Waals interactions, while the ester group can undergo hydrolysis to release the active acetic acid derivative. These interactions and transformations enable the compound to exert its effects on biological systems or chemical processes.
類似化合物との比較
Similar Compounds
[4-(2-Bromo-ethoxy)-phenyl]-acetic acid methyl ester: Similar structure but with a bromine atom instead of chlorine.
[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid methyl ester: Contains a fluorine atom in place of chlorine.
[4-(2-Methoxy-ethoxy)-phenyl]-acetic acid methyl ester: Features a methoxy group instead of a chloroethoxy group.
Uniqueness
The presence of the chloroethoxy group in [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester imparts unique chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties and its interactions with molecular targets, making it distinct in its applications and effects.
特性
分子式 |
C11H13ClO3 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
methyl 2-[4-(2-chloroethoxy)phenyl]acetate |
InChI |
InChI=1S/C11H13ClO3/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8H2,1H3 |
InChIキー |
YAJKKZRAVQIOSY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=C(C=C1)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)

![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)

![4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide](/img/structure/B13885643.png)


![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)
